molecular formula C5H12ClNO3 B2619825 Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride CAS No. 89500-37-8

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride

Cat. No.: B2619825
CAS No.: 89500-37-8
M. Wt: 169.61
InChI Key: OBOVZRPIWXDGEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves several steps. One common method includes the esterification of 2-amino-3-hydroxy-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its hydroxyl and amino groups provide sites for further functionalization, making it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOVZRPIWXDGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89500-37-8
Record name methyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride
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